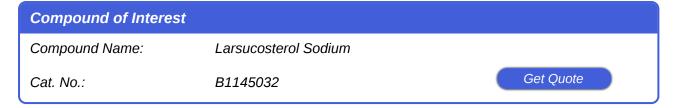


Early-Phase Clinical Trial Data for Larsucosterol Sodium: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

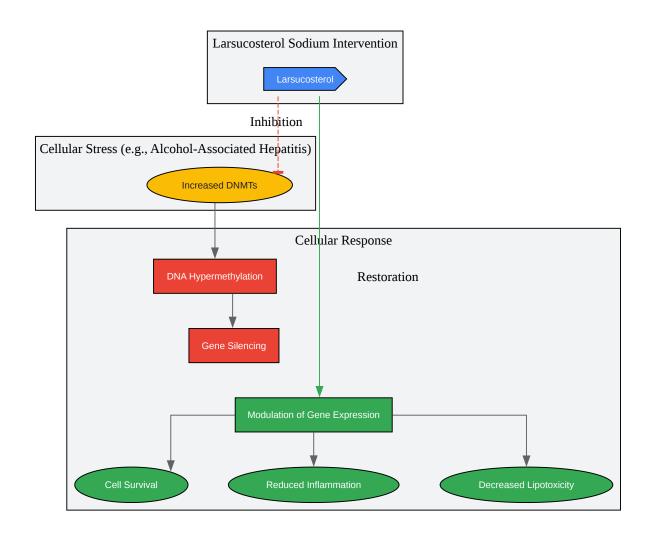
Introduction

Larsucosterol Sodium (formerly DUR-928) is an endogenous, sulfated oxysterol and an epigenetic modulator under investigation for the treatment of severe alcohol-associated hepatitis (AH). As an inhibitor of DNA methyltransferases (DNMTs), larsucosterol modulates gene expression involved in critical cellular pathways, including stress responses, cell death and survival, and lipid biosynthesis.[1][2][3][4][5] This document provides a comprehensive technical guide to the early-phase clinical trial data for larsucosterol, focusing on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Larsucosterol functions by inhibiting the activity of DNA methyltransferases, specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4][5] In pathological conditions such as alcoholassociated hepatitis, there is an observed hypermethylation of DNA, leading to the silencing of genes crucial for cellular repair and survival. By inhibiting DNMTs, larsucosterol is proposed to reverse this hypermethylation, thereby restoring the expression of genes involved in reducing inflammation, mitigating cellular stress, and promoting cell survival.[1][2][3][4][5]





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Caption: Proposed mechanism of action of Larsucosterol Sodium.

Early-Phase Clinical Trial Data Phase 1 Clinical Trial in Healthy Volunteers



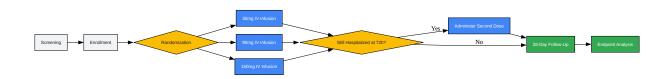
While specific quantitative pharmacokinetic (PK) data (Cmax, AUC, half-life) from Phase 1 trials in healthy volunteers are not publicly available in detail, a Phase 2a study in patients with AH reported that the Cmax and AUC of larsucosterol were increased by 2-fold and 6-fold, respectively, in AH patients compared to healthy volunteers from an earlier Phase 1 study.[6] This suggests a decreased clearance of the drug in patients with liver impairment.[6]

Phase 2a Clinical Trial in Alcohol-Associated Hepatitis

A Phase 2a open-label, dose-escalation trial evaluated the safety, pharmacokinetics, and efficacy signals of larsucosterol in 19 patients with moderate to severe AH.

Experimental Protocol:

- Study Design: Open-label, multi-center, dose-escalation.
- Patient Population: 19 adults with a clinical diagnosis of moderate (MELD score 11-20) or severe (MELD score 21-30) alcohol-associated hepatitis.
- Dosing Regimen: Intravenous infusion of larsucosterol at doses of 30 mg, 90 mg, or 150 mg.
 A second dose was administered 72 hours after the first if the patient remained hospitalized.
- Follow-up: 28 days.
- Primary Objectives: To evaluate the safety and pharmacokinetics of larsucosterol.
- Efficacy Endpoints: Lille score at day 7, change from baseline in serum total bilirubin and MELD score, and 28-day mortality.





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Caption: Workflow of the Phase 2a clinical trial.

Quantitative Data Summary:

Outcome Measure	Result	Citation
Safety	No drug-related serious adverse events.	[7]
28-Day Survival	100% (19 out of 19 patients).	[6]
Pharmacokinetics	PK profiles were not affected by disease severity.	[6]
Lille Score at Day 7	.ille Score at Day 7 cout of 18 with samples).	
Bilirubin Reduction (Day 28)	Statistically significant reduction from baseline.	[6]
MELD Score Reduction (Day 28)	Statistically significant reduction from baseline.	[6]

Phase 2b (AHFIRM) Clinical Trial in Severe Alcohol-Associated Hepatitis

The AHFIRM trial was a randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of larsucosterol in patients with severe AH.

Experimental Protocol:

- Study Design: Randomized, double-blind, placebo-controlled, international, multi-center.
- Patient Population: 307 patients with severe alcohol-associated hepatitis (Maddrey's discriminant function ≥ 32 and MELD score 21-30).
- Treatment Arms:



- Larsucosterol 30 mg + standard of care (SOC)
- Larsucosterol 90 mg + SOC
- Placebo + SOC (with or without methylprednisolone at investigator's discretion)
- Dosing Regimen: Intravenous administration. A second dose was given after 72 hours if the patient was still hospitalized.
- Primary Endpoint: 90-day incidence of mortality or liver transplantation.
- Key Secondary Endpoint: 90-day survival.

Quantitative Data Summary:

Endpoint	Placebo (n=103)	Larsucosterol 30 mg (n=102)	Larsucosterol 90 mg (n=102)	Citation
90-Day Mortality or Liver Transplant (All Patients)	25 deaths, 4 transplants	15 deaths, 5 transplants	17 deaths, 8 transplants	[8]
90-Day Mortality Reduction (All Patients)	-	41% (p=0.068)	35% (p=0.124)	[8]
90-Day Mortality Reduction (U.S. Patients)	-	57% (p=0.014)	58% (p=0.008)	[8]
Treatment- Emergent Adverse Events (TEAEs)	Similar across all groups, mostly related to hepatic disease.	Fewer TEAEs compared to placebo.	Fewer TEAEs compared to placebo.	[1][9][10]

Conclusion



Early-phase clinical trials of **larsucosterol sodium** have demonstrated a favorable safety profile and promising efficacy signals in patients with alcohol-associated hepatitis. The Phase 2a trial showed improvements in key prognostic indicators, and the Phase 2b AHFIRM trial indicated a clinically meaningful trend towards reduced 90-day mortality, particularly in the U.S. patient population. The mechanism of action as a DNMT inhibitor provides a strong rationale for its therapeutic potential in diseases with epigenetic dysregulation. Further investigation in a Phase 3 registrational trial is planned to confirm these findings.

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